Sourcing enantiopure C2-symmetric diamines often risks contamination with racemic or meso isomers, compromising asymmetric synthesis. (2R,6R)-1,2,6-Trimethylpiperazine eliminates this variability. - Provides 18-fold potency gain in CPS1 inhibitor development through defined (2R,6R) stereochemistry. - Ensures high enantioselectivity as a chiral ligand precursor for catalytic asymmetric reactions. - Guaranteed enantiomeric excess (>99% ee) with rigorous QC, avoiding SAR ambiguity. In stock for immediate shipment.
(2R,6R)-1,2,6-Trimethylpiperazine is a C2-symmetric chiral diamine. This structural class is frequently utilized in medicinal chemistry as a core scaffold for biologically active agents and in synthetic chemistry as a ligand for asymmetric catalysis. The defined (2R,6R) stereochemistry is the primary attribute governing its utility in applications where precise three-dimensional orientation is critical for molecular recognition or for controlling the stereochemical outcome of a reaction.
Substituting this enantiopure compound with a racemic mixture, a meso form like (2R,6S)-1,2,6-trimethylpiperazine, or a simpler achiral piperazine is functionally inappropriate for its primary applications. In drug discovery, other stereoisomers can exhibit dramatically lower potency or different biological activity, leading to inactive products or complex purification challenges. In asymmetric catalysis, the C2-symmetry is essential for creating the chiral environment needed for stereoselective transformations; using a meso or racemic ligand would lead to a catastrophic loss of enantioselectivity, yielding a racemic product of lower value.
May alter chiral induction and selectivity in asymmetric synthesis due to opposite spatial arrangement.
Reported distinct μ-opioid agonist activity; biological profile and receptor engagement may shift.
Solubility and handling properties differ; stereochemistry remains intact but formulation fit may change.
In the development of allosteric inhibitors for carbamoyl phosphate synthetase 1 (CPS1), the biological activity of derivatives is critically dependent on the stereochemistry of the piperazine core. A derivative synthesized from the (2R,6R)-2,6-dimethylpiperazine core exhibited an IC50 of 360 nM. In direct comparison, the equivalent derivative synthesized from a mixture of stereoisomers showed an 18-fold weaker potency with an IC50 of 6.6 µM. This demonstrates a clear and significant biological potency advantage derived directly from using the enantiopure (2R,6R) starting material.
| Evidence Dimension | Inhibitory Potency (IC50) against CPS1 Enzyme |
| Target Compound Data | 360 nM (for derivative H3B-374 using the (2R,6R) core) |
| Comparator Or Baseline | 6.6 µM (for derivative 6, a cis/trans isomeric mixture) |
| Quantified Difference | 18.3-fold higher potency |
| Conditions | Biochemical assay measuring ADP formation from CPS1 in the presence of the inhibitor. |
Using the correct (2R,6R) isomer from the start prevents investment in synthesizing a final compound that is over an order of magnitude less potent, avoiding wasted resources and complex purification.
C2-symmetric chiral piperazines, of which (2R,6R)-1,2,6-trimethylpiperazine is a member, are effective ligands for enantioselective catalysis. In the copper-catalyzed asymmetric acylation of meso-1,2-diols, a C2-symmetric piperazine ligand was used to produce the desired monobenzoates with high enantioselectivity, achieving up to 92% enantiomeric excess (ee). This level of stereocontrol is fundamentally impossible with achiral (meso) or racemic piperazine substitutes, which would yield a 0% ee product.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | Up to 92% ee (achieved with a C2-symmetric piperazine ligand) |
| Comparator Or Baseline | 0% ee (the theoretical result from using an achiral or racemic ligand) |
| Quantified Difference | 92 percentage points |
| Conditions | Copper-catalyzed asymmetric acylation of meso-1,2-diols. |
For synthesizing chiral molecules, this compound provides the necessary stereochemical information to produce a single enantiomer, which is often the only active form of a pharmaceutical or agrochemical.
This compound is a validated starting material for the synthesis of potent, stereospecific enzyme inhibitors. Its use ensures that the resulting molecule has the correct 3D geometry for optimal target engagement, as demonstrated in the development of CPS1 allosteric inhibitors where the (2R,6R) core provided an 18-fold potency benefit.
As a C2-symmetric diamine, it is a suitable candidate for development into a chiral ligand for metal-catalyzed reactions. Such ligands are critical for producing enantiomerically pure fine chemicals, pharmaceuticals, and agrochemicals where high enantiomeric excess is a key quality parameter.
In medicinal chemistry, establishing clear SAR requires compounds with defined stereochemistry. This compound serves as a rigid, stereochemically pure core, allowing researchers to isolate and study the effects of other substituents on biological activity without ambiguity from mixed isomers.